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molecular formula C15H14N2O3 B8325844 2-(4-Aminophenylcarbamoyl)phenyl acetate

2-(4-Aminophenylcarbamoyl)phenyl acetate

Cat. No. B8325844
M. Wt: 270.28 g/mol
InChI Key: UDGVIWPWWKEVEN-UHFFFAOYSA-N
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Patent
US06555561B2

Procedure details

To a solution of 2-(4-aminophenylcarbamoyl)phenyl acetate (580 mg) in methanol (10 mL) is added saturated sodium bicarbonate (2 mL) and water (3 mL). The mixture is heated at 80° C. for 30 minutes, then poured into half-saturated aqueous sodium chloride and extracted with ethyl acetate. The ethyl acetate solution is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give an oil which is then triturated with diethyl ether to provide the desired product as a white solid.
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11](=[O:20])[NH:12][C:13]1[CH:18]=[CH:17][C:16]([NH2:19])=[CH:15][CH:14]=1)(=O)C.C(=O)(O)[O-].[Na+].O.[Cl-].[Na+]>CO>[NH2:19][C:16]1[CH:15]=[CH:14][C:13]([NH:12][C:11](=[O:20])[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[OH:4])=[CH:18][CH:17]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
580 mg
Type
reactant
Smiles
C(C)(=O)OC1=C(C=CC=C1)C(NC1=CC=C(C=C1)N)=O
Name
Quantity
2 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
3 mL
Type
reactant
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate solution is dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
is then triturated with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)NC(C1=C(C=CC=C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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